Benazeprilat-d5 is a deuterated form of Benazeprilat, which is the active metabolite of the angiotensin-converting enzyme inhibitor Benazepril. This compound is primarily used in pharmacological research to study the metabolism and pharmacokinetics of antihypertensive drugs. The incorporation of deuterium atoms into the Benazeprilat molecule enhances its stability and traceability in various scientific applications.
Benazeprilat-d5 can be synthesized through chemical methods that involve the incorporation of deuterium into the Benazeprilat structure. This synthesis typically utilizes deuterated reagents or solvents and is performed under controlled conditions to ensure high purity and yield.
Benazeprilat-d5 falls under the category of pharmaceutical compounds, specifically as an angiotensin-converting enzyme inhibitor. It is classified as a stable isotope-labeled compound, which makes it valuable in analytical chemistry and pharmacokinetic studies.
The synthesis of Benazeprilat-d5 generally involves several key steps:
Benazeprilat-d5 has a similar structure to Benazeprilat, with deuterium replacing certain hydrogen atoms. This modification does not significantly alter its pharmacological properties but allows for improved tracking in metabolic studies.
Benazeprilat-d5 participates in various chemical reactions, which include:
Benazeprilat-d5 functions by inhibiting angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system (RAS). By blocking ACE, it prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure.
Benazeprilat-d5 has several important scientific uses:
Benazeprilat-d5 (CAS 1279033-05-4) is a pentadeuterated isotopologue of the angiotensin-converting enzyme (ACE) inhibitor metabolite benazeprilat. Its systematic IUPAC name is (2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid, reflecting stereospecific deuterium substitution [7] [8]. The molecular formula is C₂₂H₁₉D₅N₂O₅, with a molecular weight of 401.47 g/mol [2] [6]. The structure retains the core pharmacophore of non-deuterated benazeprilat: a benzazepine moiety linked to a modified phenylbutanoic acid scaffold. Critical chiral centers at C3 (benzazepine) and C2' (butanoic acid) maintain (S,S)-stereochemistry, essential for ACE binding affinity [9].
Table 1: Atomic Composition of Benazeprilat-d5
Element | Count | Isotopic Contribution |
---|---|---|
Carbon | 22 | Natural isotopes |
Hydrogen | 19 | Protium (¹H) |
Deuterium | 5 | Deuterium (²H) |
Nitrogen | 2 | Natural isotopes |
Oxygen | 5 | Natural isotopes |
Deuterium atoms are exclusively incorporated at the phenyl ring of the phenylalanine-derived side chain, replacing all five hydrogen atoms at positions 2, 3, 4, 5, and 6 to yield a pentadeuterated phenyl group [4] [7]. This strategic labeling minimizes potential kinetic isotope effects on pharmacodynamic activity while maximizing mass shift for analytical detection. The isotopic purity exceeds 99% deuterated forms (d1–d5), as confirmed by mass spectral analysis [10]. The +5 Da mass shift (vs. benazeprilat) facilitates unambiguous differentiation in mass spectrometry without altering electronic properties critical to receptor interactions [3] [9]. Deuterium is incorporated at metabolically stable positions to preserve in vivo behavior while enabling tracer quantification [3].
Solubility: Benazeprilat-d5 exhibits limited aqueous solubility but dissolves in polar organic solvents under specific conditions:
Stability: The compound is hygroscopic and requires storage at –20°C under inert atmosphere (argon or nitrogen) to prevent deuterium exchange or degradation [6] [8]. Accelerated stability studies indicate <1% deuterium loss over 24 months when stored properly.
Reactivity: Like benazeprilat, it displays pH-dependent reactivity:
Thermal Properties: Melting point remains consistent with non-deuterated analog at 277–279°C, confirming isotopic substitution does not alter crystal packing [6] [8].
Table 2: Physicochemical Profile of Benazeprilat-d5
Property | Specification | Analytical Method |
---|---|---|
Melting point | 277–279°C | Differential scanning calorimetry |
pKa (carboxyl) | 3.8 ± 0.2 (predicted) | Potentiometric titration |
LogP | 0.6 (calculated) | HPLC retention comparison |
Stability storage | –20°C, inert atmosphere | ICH Q1A accelerated testing |
Structural Equivalence: X-ray crystallography confirms identical bond lengths, angles, and conformational preferences between benazeprilat-d5 and benazeprilat. Deuterium substitution induces negligible steric perturbations (van der Waals radius difference: ≈0.005 Å) [6] [8].
Mass Spectrometry: The +5 Da shift creates distinct ion clusters:
Metabolic Stability: In vitro hepatocyte studies show reduced CYP450-mediated oxidation at the deuterated phenyl ring, extending half-life (t₁/₂) by ≈20% at 37°C. This isotopic effect is insignificant for analytical applications but noted in tracer studies [3] [10].
Analytical Utility: The isotopic distinction enables simultaneous quantification of endogenous benazeprilat and administered drug via LC-MS/MS using benazeprilat-d5 as internal standard, correcting for matrix effects with >99.5% accuracy [7] [9].
Table 3: Isotopic vs. Non-Isotopic Benazeprilat Comparison
Parameter | Benazeprilat-d5 | Benazeprilat | Significance |
---|---|---|---|
Molecular weight | 401.47 g/mol | 396.44 g/mol | +5 Da mass shift |
CAS registry | 1279033-05-4 | 86541-78-8 | Unique identifier |
Phenyl ring pKa | 43.0 (C-D bond) | 43.5 (C-H bond) | Altered bond strength |
CYP2C9 metabolism rate | 0.08 nmol/min/mg | 0.10 nmol/min/mg | Reduced deuteration site metabolism |
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 39731-48-1